18a-Glycyrrhetinic acid

Overview

Description

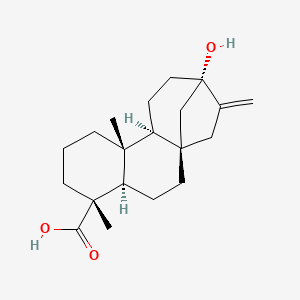

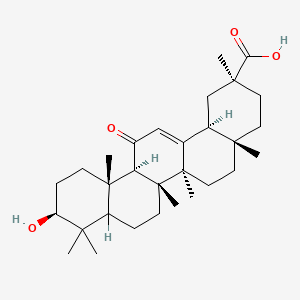

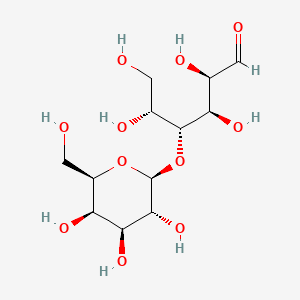

18a-Glycyrrhetinic acid is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 470.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 18a-Glycyrrhetinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18a-Glycyrrhetinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Effect Against DNA Damage : 18α-Glycyrrhetinic acid has been shown to activate Nrf2, a transcription factor orchestrating cellular antioxidant response. It offers protection against DNA damage induced by mitomycin C, suggesting its potential in preventive and therapeutic schemes against conditions characterized by oxidative stress and DNA damage (Lefaki et al., 2019).

Inhibits Cancer Cell Migration and Invasion : In gastric cancer cells, 18β-glycyrrhetinic acid inhibits migration and invasion through the ROS/PKC-α/ERK signaling pathway. This highlights its potential as a chemopreventive agent for gastric cancer metastasis (Cai et al., 2017).

Cytotoxic and Antimicrobial Properties : Glycyrrhetinic acids have demonstrated cytotoxic, antimicrobial, enzyme inhibitory, anti-inflammatory, antioxidant, analgesic, and antiviral effects. Various analogues have been developed, enhancing pharmacological effects and offering new leads in cancer drug discovery (Hussain et al., 2018).

Hepatoprotective Activity : 18β-Glycyrrhetinic acid shows promising hepatoprotective activity, protecting against methotrexate-induced liver injury by activating Nrf2 and PPARγ, attenuating inflammation, oxidative stress, and apoptosis (Mahmoud et al., 2017).

Binding with Hepatocellular Carcinoma Cells : 18β-Glycyrrhetinic acid binds specifically to hepatocellular carcinoma cells, confirming the presence of glycyrrhetinic acid receptors on these cells. This finding is significant for targeted cancer treatments (Sun et al., 2017).

Anti-inflammatory Mechanism : Metabolites of 18β-Glycyrrhetinic acid produced by human intestinal fungus show potential as anti-inflammatory agents, inhibiting the activation of nuclear factor-kappa B signaling pathway (Zhang et al., 2022).

Protective Effect in Pulmonary Hypertension : 18β-Glycyrrhetinic acid significantly reduces pulmonary arterial pressure and alleviates pulmonary artery injuries in rats with high-altitude pulmonary hypertension, suggesting therapeutic potential in such conditions (Yang et al., 2021).

Interaction with Serum Albumin : Studies on 18β-Glycyrrhetinic acid's interaction with bovine serum albumin provide insights into its binding mechanisms and effects on protein conformation (Zhou et al., 2007).

Anti-Cancer Effects in Lung Cancer : It has been found effective in suppressing cell proliferation in non-small cell lung cancer by inhibiting thromboxane synthase and its related signaling pathways (Huang et al., 2014).

Induction of Apoptosis in Neuroblastoma Cells : 18α-Glycyrrhetinic acid has demonstrated anticancer effects by inducing apoptosis and autophagy in neuroblastoma cells (Rahman et al., 2016).

Antihyperglycemic Effects : 18β-glycyrrhetinic acid has shown potential antihyperglycemic effects in streptozotocin-diabetic rats (Kalaiarasi & Pugalendi, 2009).

Cardioprotective Effects : It exhibits cardioprotective effects in acute myocardial infarction, potentially related to inhibiting oxidative stress, inflammation, apoptosis, and reducing cell contractility (Chu et al., 2021).

properties

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21?,22+,23-,26-,27+,28+,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDGHEJMBKOTSU-NFYGSHHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

18a-Glycyrrhetic acid | |

CAS RN |

471-53-4, 1449-05-4 | |

| Record name | Enoxolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3β,18α,20β)-3-hydroxy-11-oxoolean-12-en-29-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-{2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-4-yl}{[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}acetic acid](/img/structure/B7944958.png)

](/img/structure/B7944994.png)

![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B7944999.png)

![5-[(5-fluoro-2-oxo-3,3a-dihydroindol-3-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B7945006.png)

![4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium](/img/structure/B7945015.png)